molecular formula C7H10N2O B2991153 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol CAS No. 1909305-08-3

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol

Cat. No.: B2991153
CAS No.: 1909305-08-3
M. Wt: 138.17
InChI Key: AUMNYYVXLGTVOJ-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrole and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields. Its combination of pyrrole and pyrazole rings also contributes to its versatility as a chemical building block .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4,10H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMNYYVXLGTVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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